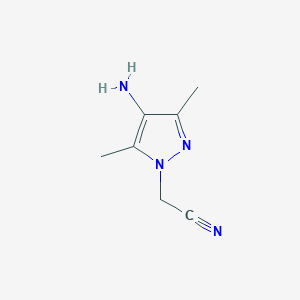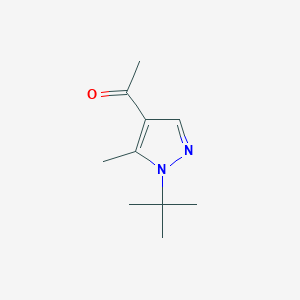![molecular formula C7H7N3O B3375847 Imidazo[1,2-a]pyrimidin-2-ylmethanol CAS No. 1153757-71-1](/img/structure/B3375847.png)
Imidazo[1,2-a]pyrimidin-2-ylmethanol
Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethanol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidin-2-ylmethanol is a novel scaffold that has been utilized for the development of covalent inhibitors . It has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . The primary target of this compound is the KRAS G12C protein, a key player in various cancers .
Mode of Action
The compound interacts with its target through a covalent bond, which is a strong and irreversible type of interaction . This covalent interaction leads to the inhibition of the KRAS G12C protein, thereby halting the progression of cancer .
Biochemical Pathways
Given its target, it is likely that it impacts the ras signaling pathway, which is involved in cell growth and differentiation .
Pharmacokinetics
Its molecular weight (14816 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of the KRAS G12C protein by this compound can lead to the suppression of cancer cell growth . This makes it a potential lead compound for the treatment of intractable cancers .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrimidin-2-ylmethanol is involved in various biochemical reactions. It has been used in the development of covalent inhibitors, specifically KRAS G12C inhibitors . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Cellular Effects
This compound has shown potent anticancer activity for KRAS G12C-mutated NCI-H358 cells . Its effects were further clarified by a series of cellular, biochemical, and molecular docking experiments .
Molecular Mechanism
The molecular mechanism of action of this compound involves its potential for the development of covalent inhibitors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been utilized as the core backbone in the synthesis of a series of novel KRAS G12C inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethanol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of malononitrile with an active methylene compound to form a carbanion intermediate, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale multicomponent reactions and condensation reactions under controlled conditions to ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidin-2-ylmethanone, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[4,5-b]pyridine
Comparison: Imidazo[1,2-a]pyrimidin-2-ylmethanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to imidazo[1,2-a]pyridine, it has a pyrimidine ring that can participate in additional hydrogen bonding and electronic interactions, enhancing its potential as a bioactive molecule .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-10-3-1-2-8-7(10)9-6/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVSCROCXIXWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599425 | |
| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153757-71-1 | |
| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















